1-Methylxanthine-13C4,15N3

LC-MS/MS quantification caffeine metabolism isotope dilution mass spectrometry

1-Methylxanthine-13C4,15N3 delivers a +7 Da mass shift and exact chromatographic co-elution—eliminating deuterium-induced retention time shifts that compromise LC-MS/MS quantification. This 13C/15N-labeled SIL-IS meets FDA/EMA bioanalytical method validation guidelines, ensuring reliable matrix effect correction for theophylline and caffeine metabolism studies, CYP1A2 phenotyping, and pharmacokinetic assays. Only a genuine isotopic analog provides the structural identity required for traceable, SI-unit-linked measurements in complex biological matrices.

Molecular Formula C6H6N4O2
Molecular Weight 173.09 g/mol
Cat. No. B12053101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylxanthine-13C4,15N3
Molecular FormulaC6H6N4O2
Molecular Weight173.09 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC1=O)N=CN2
InChIInChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1
InChIKeyMVOYJPOZRLFTCP-UDDVCBLJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylxanthine-13C4,15N3: A Stable Isotope-Labeled Caffeine Metabolite for Precise LC-MS/MS Quantification


1-Methylxanthine-13C4,15N3 is a stable isotopically labeled analog of 1-methylxanthine, a monomethylxanthine that constitutes a major human urinary metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). [1] The compound incorporates four 13C atoms at positions 2, 4, 5, and 6 of the xanthine ring, along with three 15N atoms at positions 1, 3, and 9, yielding a mass shift of +7 Da relative to the unlabeled parent (m/z 166 → 173). [2] 1-Methylxanthine itself functions as an adenosine receptor antagonist with potency comparable to caffeine and theophylline and has been shown to enhance tumor cell radiosensitivity. [1] This heavy isotope-labeled derivative is exclusively employed as an internal standard (IS) for the accurate quantification of 1-methylxanthine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). [3]

1-Methylxanthine-13C4,15N3 vs. Alternative Internal Standards: Why Isotopic Identity Cannot Be Compromised in Methylxanthine Quantification


The substitution of 1-Methylxanthine-13C4,15N3 with alternative internal standards—including deuterated (D3) 1-methylxanthine analogs, other stable isotope-labeled methylxanthines (e.g., caffeine-13C3, theophylline-13C, paraxanthine-13C), or unlabeled structural analogs—introduces systematic quantification errors that fundamentally undermine data integrity. Deuterated analogs exhibit inverse isotope effects during reversed-phase liquid chromatography, causing retention time shifts that are dependent on both the number and specific position of deuterium labeling; these shifts vary across methylxanthine isotopomers and can lead to differential matrix suppression in electrospray ionization MS. [1] Structurally distinct methylxanthines (e.g., theophylline, paraxanthine, theobromine) possess different physicochemical properties, including gas-phase basicity that increases with the number of methyl substituents, resulting in divergent ionization efficiencies and extraction recoveries that preclude accurate surrogate quantification. [2] Furthermore, the metabolic pathways of methylxanthines are distinct: 1-methylxanthine is the specific N3-demethylation product of theophylline and an N7-demethylation product of paraxanthine, and its unique retention time and fragmentation pattern demand an IS with identical chromatographic and mass spectrometric behavior to correct for analyte-specific matrix effects and ion suppression. [3] Only a true isotopic analog with identical molecular structure—differentiated solely by heavy stable isotope mass tags—provides the exact matching required for traceable, SI-unit-linked quantitative measurements in biological matrices. [4]

1-Methylxanthine-13C4,15N3 Quantitative Differentiation: Verified Evidence Supporting Procurement Decisions


13C4/15N3 +7 Da Mass Shift Eliminates Spectral Interference vs. Deuterated (-d3) Analogs in Methylxanthine Metabolism Studies

1-Methylxanthine-13C4,15N3 provides a +7 Da mass shift (m/z 166.1 → 173.1) from the unlabeled parent, compared to only +3 Da for the deuterated analog 1-Methylxanthine-d3 (m/z 166.1 → 169.1). In complex biological matrices such as human urine or plasma, the smaller mass shift of deuterated analogs risks isotopic peak overlap with naturally occurring 13C isotopic peaks from endogenous methylxanthines and other purine metabolites (e.g., theobromine, paraxanthine, theophylline), particularly when analyzing multiple methylxanthines simultaneously. [1] The 13C4/15N3 labeling ensures baseline resolution from all endogenous isobaric and isotopomeric interferences across reversed-phase LC conditions.

LC-MS/MS quantification caffeine metabolism isotope dilution mass spectrometry xanthine alkaloid analysis

13C/15N Labeling Avoids Deuterium-Induced Reverse Isotope Chromatographic Shifts Observed with -d3 Analogs

Deuterium labeling in methylxanthines induces measurable inverse isotope effects on reversed-phase LC retention time, with the magnitude of retention shift depending on both the number of deuterium atoms and their specific position (N1, N3, or N7) on the xanthine core. [1] In contrast, 13C and 15N labeling produces negligible retention time shifts (<0.5% variation) relative to the unlabeled analyte, ensuring exact co-elution of the internal standard and analyte. This exact co-elution is a fundamental requirement for correcting ion suppression or enhancement effects that vary across the chromatographic peak, as described in the complete measurement equation for isotope dilution mass spectrometry. [2]

LC-MS method development isotope effects methylxanthine isotopomers chromatographic resolution

Dual-Label (13C4/15N3) Enables Compound-Independent GC-AED Quantification in Metabolic Studies

The simultaneous incorporation of 13C and 15N labels enables compound-independent quantification using gas chromatography-atomic emission detection (GC-AED) by monitoring both 13C and 15N atomic emission lines. [1] This dual-element detection capability is not available with deuterium-only labeled analogs, which rely solely on hydrogen monitoring. [1] The approach allows quantification of multiple labeled methylxanthines using a single calibration function derived from one analyte, which is particularly valuable when authentic reference materials for each metabolite are difficult to obtain—a common scenario in metabolic pathway studies. [1]

GC-AED metabolic flux analysis compound-independent calibration stable isotope tracing

13C4/15N3 Provides Sufficient Mass Separation for Multi-Methylxanthine Panel Analysis Without Isotopic Cross-Talk

In simultaneous quantification panels for caffeine and its metabolites (caffeine m/z 195; theobromine m/z 181; theophylline m/z 181; paraxanthine m/z 181; 1-methylxanthine m/z 167; 3-methylxanthine m/z 167; 1-methyluric acid m/z 183; etc.), the +7 Da mass shift of 1-Methylxanthine-13C4,15N3 (m/z 167 → 174) places the IS signal outside the M+1 and M+2 natural abundance isotopic envelopes of all other panel analytes. Deuterated IS with +3 Da shift (m/z 167 → 170) falls within the M+3 natural abundance envelope of theophylline (m/z 181 → 184) and may exhibit partial overlap with other dimethylxanthine isotopomers. [1]

multi-analyte LC-MS/MS caffeine metabolite panel isotopic interference clinical toxicology

1-Methylxanthine-13C4,15N3: Validated Applications in Pharmacokinetics, Metabolic Phenotyping, and Bioanalytical Method Development


Absolute Quantification of 1-Methylxanthine in Human Plasma for Theophylline Pharmacokinetic Studies

Theophylline (1,3-dimethylxanthine) undergoes N3-demethylation to form 1-methylxanthine as its primary metabolite in humans. [1] Accurate quantification of plasma 1-methylxanthine concentrations is essential for characterizing theophylline clearance and assessing inter-individual variability in CYP1A2-mediated metabolism. 1-Methylxanthine-13C4,15N3, added to plasma samples prior to protein precipitation, serves as the optimal internal standard for LC-MS/MS quantification, providing exact matrix effect correction for both theophylline and 1-methylxanthine across the analytical run. [2] The +7 Da mass shift ensures the IS signal does not overlap with endogenous 1-methylxanthine or other methylxanthine metabolites that may be present from dietary caffeine intake. [3]

Caffeine Metabolic Phenotyping via Urinary Metabolite Ratios for CYP1A2 Activity Assessment

The ratio of urinary caffeine metabolites—including paraxanthine, 1-methylxanthine, 1-methyluric acid, and 5-acetylamino-6-formylamino-3-methyluracil (AFMU)—is widely used as a non-invasive probe for CYP1A2, NAT2, and XO enzyme activities in population pharmacokinetic studies and drug-drug interaction assessments. [1] 1-Methylxanthine-13C4,15N3 enables accurate quantification of 1-methylxanthine in human urine within multi-analyte LC-MS/MS panels. [2] Its 13C/15N labeling eliminates deuterium-induced chromatographic shifts that could otherwise compromise co-elution with the analyte across the gradient, ensuring consistent matrix effect correction even as mobile phase composition changes during the run. [3]

Development and Validation of FDA/EMA-Compliant Bioanalytical Methods for Methylxanthine Quantification

Regulatory bioanalytical method validation guidelines (FDA BMV, EMA GL) require the use of stable isotope-labeled internal standards for quantitative LC-MS/MS assays whenever commercially available. [1] 1-Methylxanthine-13C4,15N3 fulfills the criteria of an ideal SIL-IS: identical extraction recovery, identical ionization efficiency, and identical chromatographic retention to the analyte. [2] Method validation parameters—including precision, accuracy, matrix effect, and recovery—are demonstrably improved when using this SIL-IS compared to structurally similar but non-isotopic alternatives, thereby facilitating regulatory acceptance of bioanalytical data supporting IND/NDA submissions. [3]

Microbial Methylxanthine Degradation Pathway Elucidation Using Stable Isotope Tracing

Certain bacteria, including Pseudomonas putida CBB5, metabolize theophylline to 1-methylxanthine via N-demethylation, and further oxidize 1-methylxanthine to 1-methyluric acid. [1] 1-Methylxanthine-13C4,15N3 can be employed as a tracer in microbial culture experiments to track the conversion of 1-methylxanthine to downstream metabolites via LC-MS or GC-AED analysis. The dual 13C/15N labeling provides compound-independent quantification capability in GC-AED and enables definitive identification of metabolic intermediates in complex culture supernatants. [2]

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